1-Isopropyl-4-(trifluoromethyl)benzene
Overview
Description
1-Isopropyl-4-(trifluoromethyl)benzene, also known as para-isopropyl trifluoromethylbenzene, is an organic compound with the molecular formula C10H11F3. It is a derivative of benzene, where an isopropyl group and a trifluoromethyl group are substituted at the para positions. This compound is widely used in various fields of research and industry due to its unique chemical properties.
Scientific Research Applications
1-Isopropyl-4-(trifluoromethyl)benzene has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Employed in the production of agrochemicals, polymers, and specialty chemicals
Safety and Hazards
The safety data sheet for a similar compound, 4-(Trifluoromethyl)benzyl bromide, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of exposure, immediate medical attention is required .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-4-(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under radical or nucleophilic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by trifluoromethylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the trifluoromethyl group can yield difluoromethyl or monofluoromethyl derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group acts as an electron-withdrawing group, directing incoming electrophiles to the ortho and para positions relative to the isopropyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-(trifluoromethyl)benzoic acid.
Reduction: 1-isopropyl-4-(difluoromethyl)benzene.
Substitution: 1-isopropyl-2,4-dichlorobenzene.
Mechanism of Action
The mechanism of action of 1-isopropyl-4-(trifluoromethyl)benzene is largely dependent on its chemical structure. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, making it more effective in crossing biological membranes and interacting with molecular targets. The isopropyl group provides steric hindrance, influencing the compound’s binding affinity to specific receptors and enzymes. The compound’s effects are mediated through interactions with various molecular targets, including enzymes and receptors involved in metabolic and signaling pathways .
Comparison with Similar Compounds
1-Isopropyl-4-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Isopropyl-4-methylbenzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-Isopropyl-4-(difluoromethyl)benzene: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.
1-Isopropyl-4-(chloromethyl)benzene: Substitutes a chloromethyl group, which affects its electron-withdrawing properties and reactivity in substitution reactions.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, making it valuable in various applications.
Properties
IUPAC Name |
1-propan-2-yl-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c1-7(2)8-3-5-9(6-4-8)10(11,12)13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQZZDWFWOIRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344808 | |
Record name | 1-Isopropyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32445-99-1 | |
Record name | 1-Isopropyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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